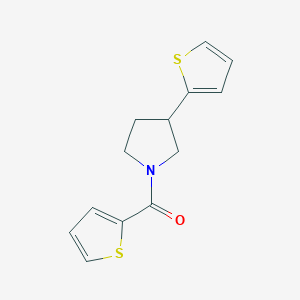

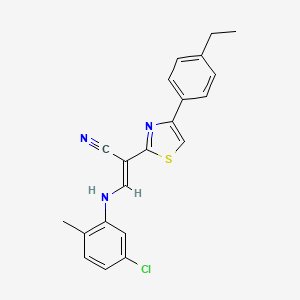

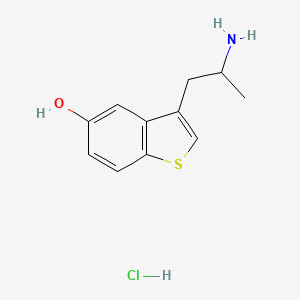

Thiophen-2-yl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophen-2-yl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is a complex organic compound. It is related to a series of compounds known as 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives . These compounds have been found to exhibit favorable antifungal activity .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The structures of these compounds are usually confirmed by FT-IR, 1H NMR, 13C NMR, 1H-1H NOESY, EI-MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of this compound is likely complex, given its relation to other thiophene derivatives. The structures of these compounds are typically confirmed using various spectroscopic techniques .Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides .Applications De Recherche Scientifique

Crystallography and Structural Analysis

Compounds related to Thiophen-2-yl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone have been synthesized and analyzed for their crystal structures, demonstrating isomorphism and obeying the chlorine-methyl exchange rule. These studies highlight the complexity and disorder within these structures, emphasizing their significance in crystallography and the challenges in detecting isomorphism through data mining procedures (V. Rajni Swamy et al., 2013).

Antitumor Activity

Thienopyridine and benzofuran derivatives, including those structurally similar to this compound, have been identified as potent anti-tumor agents, revealing diverse structure-activity relationships. These findings underscore the compound's potential in developing new cytotoxic agents for cancer therapy (I. Hayakawa et al., 2004).

Spectroscopic Properties and Solvent Effects

Research into the spectroscopic properties of related compounds has provided insights into how structure and environment influence these properties. For instance, the study of singlets excited-states in various solvents highlights the importance of molecular structure on the optical behavior of these compounds, which could have implications for their use in material science and photophysics (I. A. Z. Al-Ansari, 2016).

Chemosensors for Metal Ions

Compounds structurally related to this compound have been synthesized and characterized as chemosensors for transition metal ions, such as Cu2+. These studies demonstrate the potential of thiophen-based compounds in detecting and quantifying metal ions, indicating their usefulness in environmental monitoring and analytical chemistry (Prajkta Gosavi-Mirkute et al., 2017).

Antimicrobial Activities

Organotin(IV) complexes derived from compounds similar to this compound have been synthesized and demonstrated to possess antimicrobial activities. This research suggests the potential of these compounds in developing new antimicrobial agents, contributing to the fight against microbial resistance (H. Singh et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

thiophen-2-yl-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS2/c15-13(12-4-2-8-17-12)14-6-5-10(9-14)11-3-1-7-16-11/h1-4,7-8,10H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIOLOQOOYAVPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CS2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Dimethylcarbamoyl)(phenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2862964.png)

![Cyclohexanol, 1-[(dimethylamino)methyl]-](/img/structure/B2862971.png)

![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2862979.png)

![N-(3-chloro-4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2862981.png)

![N-[(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]but-2-ynamide](/img/structure/B2862984.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2862985.png)